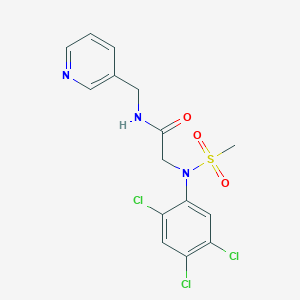![molecular formula C22H20N6O3S4 B5005342 N,N'-(oxydibenzene-4,1-diyl)bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}](/img/structure/B5005342.png)
N,N'-(oxydibenzene-4,1-diyl)bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(oxydibenzene-4,1-diyl)bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide} is a complex organic compound characterized by its unique structure, which includes an oxydibenzene core and thiadiazole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(oxydibenzene-4,1-diyl)bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide} typically involves multiple steps. One common method includes the reaction of oxydibenzene derivatives with thiadiazole-containing compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
化学反応の分析
Types of Reactions
N,N’-(oxydibenzene-4,1-diyl)bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide} undergoes various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole groups into more reduced forms, such as thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
N,N’-(oxydibenzene-4,1-diyl)bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide} has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N,N’-(oxydibenzene-4,1-diyl)bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide} involves its interaction with specific molecular targets and pathways. The thiadiazole groups may interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- N,N’-(oxydibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]
- N,N’-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenoxy)-acetamide)
Uniqueness
N,N’-(oxydibenzene-4,1-diyl)bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide} is unique due to its specific combination of an oxydibenzene core and thiadiazole groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from similar compounds.
特性
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-[4-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]phenoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3S4/c1-13-25-27-21(34-13)32-11-19(29)23-15-3-7-17(8-4-15)31-18-9-5-16(6-10-18)24-20(30)12-33-22-28-26-14(2)35-22/h3-10H,11-12H2,1-2H3,(H,23,29)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHJCVVIURPPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)CSC4=NN=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B5005270.png)



![N-allyl-2-{[4-(allyloxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5005298.png)
![4-methoxy-3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde](/img/structure/B5005325.png)
![2,4-Dichloro-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5005326.png)
![[4-[(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-fluorobenzoate](/img/structure/B5005327.png)
![N-benzyl-3-bromo-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5005333.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5005346.png)
![[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B5005347.png)
![2-{[4-ALLYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5005359.png)
![N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B5005364.png)
![1-(9H-carbazol-9-yl)-3-[4-(9H-fluoren-9-yl)-1-piperazinyl]-2-propanol](/img/structure/B5005374.png)
